tert-Butyl 4-(8-isopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate
Description
The compound “tert-Butyl 4-(8-isopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate” features a complex heterocyclic architecture. Its core structure comprises a tetrazolo[1,5-a]pyrazine ring fused to a piperidine moiety, with an isopropyl substituent at position 8 and a tert-butyl carbamate group at position 1 of the piperidine ring.
Properties
Molecular Formula |
C17H30N6O2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
tert-butyl 4-(8-propan-2-yl-6,8-dihydro-5H-tetrazolo[1,5-a]pyrazin-7-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H30N6O2/c1-12(2)14-15-18-19-20-23(15)11-10-22(14)13-6-8-21(9-7-13)16(24)25-17(3,4)5/h12-14H,6-11H2,1-5H3 |
InChI Key |
ANRFVFWZXTZJJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=NN=NN2CCN1C3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(8-isopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Formation of the Pyrazine Ring: The pyrazine ring can be constructed through a cyclization reaction involving a suitable diamine and a diketone.
Coupling of Tetrazole and Pyrazine Rings: The tetrazole and pyrazine rings are then fused together through a condensation reaction.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl bromide.
Formation of the Piperidine Carboxylate Moiety: The piperidine ring is synthesized separately and then coupled with the tetrazolopyrazine intermediate through an esterification reaction with tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(8-isopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isopropyl group using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, tert-Butyl 4-(8-isopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, leading to the development of new pharmaceuticals for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(8-isopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic efficiency. Alternatively, it may act as an agonist or antagonist of receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Variations: The target compound’s tetrazolo[1,5-a]pyrazine core is distinct from imidazo[1,2-a]pyrazine (CAS 1053656-22-6) or imidazo-pyrrolo-pyrazine (). The tetrahydroimidazo[1,2-a]pyridine scaffold () lacks the pyrazine ring, reducing aromaticity and altering electronic properties .
Substituent Effects: Electron-Withdrawing Groups: The nitro group in compound 1l () increases reactivity in electrophilic substitutions, contrasting with the target’s isopropyl group, which is electron-donating and sterically shielding .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step protocols similar to , where tert-butyl carbamates are introduced via Boc protection, and heterocycles are assembled using cyclization reagents (e.g., Lawesson’s reagent for thiolation) . However, the tetrazole ring may require specialized conditions, such as [2+3] cycloadditions with azides.
Physicochemical Properties :
- The tert-butyl group in all analogues improves lipid solubility, but the target compound’s tetrazole ring may reduce logP compared to imidazole derivatives.
- Melting points for imidazo-pyrazine derivatives (e.g., 243–245°C for compound 1l) suggest higher crystallinity than expected for the target compound, which may remain amorphous due to the flexible piperidine-tetrazolo linkage .
Research Findings and Limitations
- Structural Data : The target compound’s NMR and MS profiles would resemble those in –3, with piperidine protons (δ 1.2–3.5 ppm) and tert-butyl signals (δ 1.4 ppm) .
- Knowledge Gaps: Limited evidence on the target compound’s synthetic yield, stability, or biological activity necessitates further study.
Biological Activity
The compound tert-Butyl 4-(8-isopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 320.41 g/mol
The compound features a piperidine ring, a tert-butyl group, and a tetrazolo-pyrazine moiety, contributing to its unique biological properties.
Antimicrobial Activity
Research has indicated that derivatives of tetrazole compounds exhibit significant antimicrobial properties. A study demonstrated that similar tetrazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve the disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Similar compounds in the literature have shown efficacy in inhibiting cancer cell proliferation through apoptosis induction. For instance, tetrazole-containing compounds have been reported to inhibit the growth of cancer cells by targeting specific signaling pathways such as the PI3K/Akt/mTOR pathway .
Neuroprotective Effects
There is emerging evidence that tetrazole derivatives may possess neuroprotective properties. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in conditions like Alzheimer's disease and Parkinson's disease .
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial effects of tetrazole derivatives.
- Method : In vitro assays against various bacterial strains.
- Results : Significant inhibition was observed with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for different strains.
-
Investigation of Anticancer Properties :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was used to determine cell viability.
- Results : The compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines.
-
Neuroprotection Study :
- Objective : To explore neuroprotective effects in a model of oxidative stress.
- Method : Neuronal cells were exposed to hydrogen peroxide with and without the compound.
- Results : The presence of the compound significantly reduced cell death compared to controls.
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors involved in cellular signaling.
- Oxidative Stress Reduction : By scavenging free radicals, it can protect cells from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
